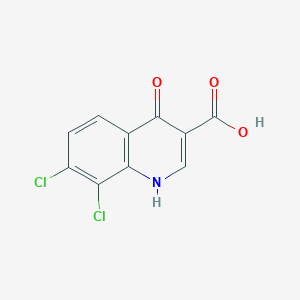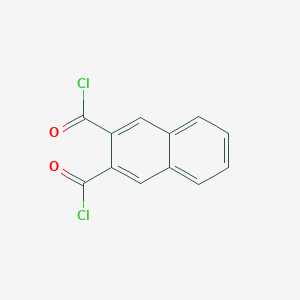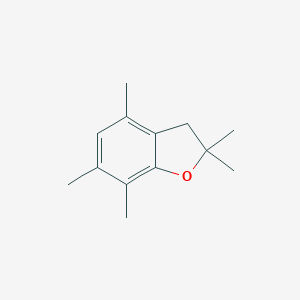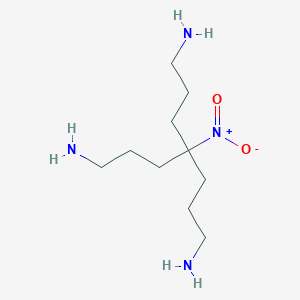
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Übersicht
Beschreibung
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is an organic compound that is a derivative of heptane and has a high affinity for binding to proteins. It is a small molecule that is used in many scientific applications, including as a reagent in organic synthesis, a drug-targeting agent, and a drug delivery system. This compound has also been studied for its biochemical and physiological effects and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Novel Acentric Materials
Research has shown that acentric materials can be constructed using compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. For example, co-crystallization involving aminopyridines and 4-nitrophenol has been explored. Such materials demonstrate potential for applications in nonlinear optics, with one variant showing 14 times more activity than urea (Draguta et al., 2013).
Polyimides Synthesis
Compounds structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine have been used in the synthesis of novel thermally stable polyimides. These polyimides show potential for industrial applications due to their stability and specific structural properties (Mehdipour-Ataei et al., 2004).
Metal Complex Formation
Research has demonstrated the formation of Cd(II) macroacyclic Schiff base complexes using diamines structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Such complexes have potential applications in catalysis and materials science (Keypour et al., 2008).
Hydrogen Bonding Studies
Studies have explored the hydrogen-bonding properties of compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Understanding these properties is crucial for the development of new materials and pharmaceuticals (Geiger & Parsons, 2014).
Synthesis of Chiral Anti-1,2-Diamine Derivatives
Chiral 1,2-diamines, which have structural similarities to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine, have been synthesized for potential use in bioactive molecules and catalytic asymmetric reactions (Gan et al., 2020).
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-4-nitroheptane-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIGUPDFRXUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCCN)(CCCN)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596131 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
CAS RN |
155021-55-9 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



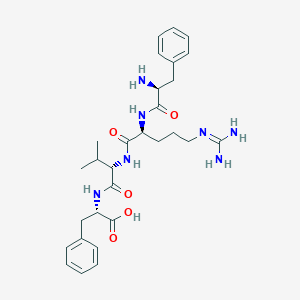
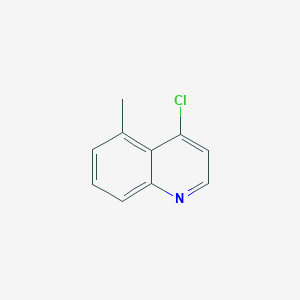
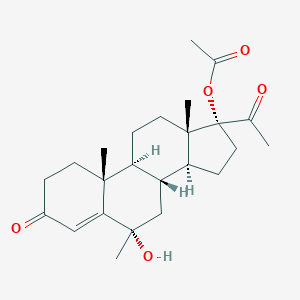
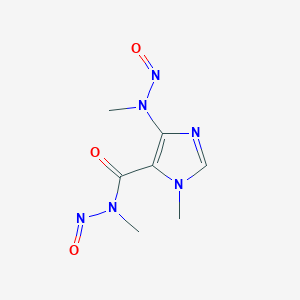
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
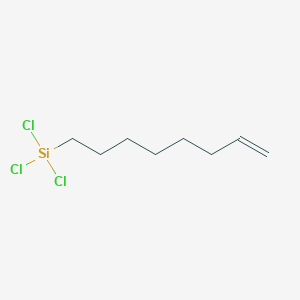
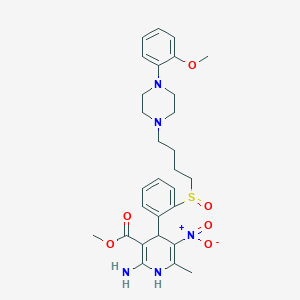
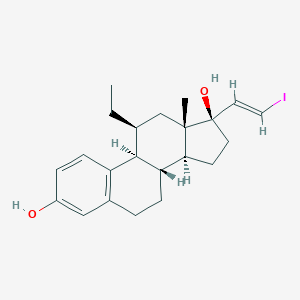

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
